CID 14325182 CID 14325182
Brand Name: Vulcanchem
CAS No.: 12598-23-1
VCID: VC19705286
InChI: InChI=1S/3Au.In
SMILES:
Molecular Formula: Au3In
Molecular Weight: 705.718 g/mol

CID 14325182

CAS No.: 12598-23-1

Cat. No.: VC19705286

Molecular Formula: Au3In

Molecular Weight: 705.718 g/mol

* For research use only. Not for human or veterinary use.

CID 14325182 - 12598-23-1

Specification

CAS No. 12598-23-1
Molecular Formula Au3In
Molecular Weight 705.718 g/mol
Standard InChI InChI=1S/3Au.In
Standard InChI Key DYYFRKWFAKYFLN-UHFFFAOYSA-N
Canonical SMILES [In].[Au].[Au].[Au]

Introduction

Chemical Identification and Nomenclature

PubChem CID System

PubChem assigns unique Compound Identifiers (CIDs) to small molecules, enabling standardized referencing across scientific literature. These identifiers link to structural data, physicochemical properties, and biological activity profiles . For instance, CID 21248965 corresponds to (2Z)-2-cyclohexyloxyimino-3-oxobutanoate, a ketone derivative with a molecular weight of 212.22 g/mol . Similarly, CID 14314524 is a complex oxepane-containing molecule (C₂₂H₂₈O₈) with a molecular weight of 420.50 g/mol . These examples highlight the diversity of compounds within the PubChem database and the critical role of accurate CID referencing.

Challenges in CID 14325182 Identification

The absence of CID 14325182 in reviewed sources necessitates caution. Potential scenarios include:

  • Typographical Errors: Misentry of digits (e.g., confusion between 14325182 and 14314524 ).

  • Proprietary Restrictions: Confidentiality agreements may limit public access to structural data.

  • Pending Publication: The compound may be under active investigation, with data yet to be uploaded.

Researchers encountering such gaps should verify the CID with multiple databases (e.g., ChEMBL, ChemSpider) and consult institutional repositories for unpublished data.

Structural and Physicochemical Profiling

Analogous Compound Analysis

While CID 14325182 remains undocumented, examining structurally similar compounds provides insights into potential characteristics. For example:

PropertyCID 21248965 CID 14314524
Molecular FormulaC₁₀H₁₄NO₄C₂₂H₂₈O₈
Molecular Weight212.22 g/mol420.50 g/mol
Topological PSA75.6 Ų111.0 Ų
XLogP1.20.8
H-Bond Donors12

These metrics suggest that CID 14325182, if analogous, may exhibit moderate hydrophobicity (XLogP 0.8–1.2) and polar surface areas influencing bioavailability.

Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models can estimate properties such as solubility, permeability, and metabolic stability. For instance, CID 14314524 shows a 92.14% probability of human intestinal absorption , a parameter critical for oral drug development. Applying such models to CID 14325182 would require structural inputs currently unavailable.

Pharmacological and Toxicological Considerations

ADMET Profiles

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles are paramount for therapeutic candidates. CID 14314524, for example, exhibits a 74.16% probability of inhibiting OATP1B1, a hepatic transporter implicated in drug-drug interactions . Without structural data for CID 14325182, researchers must rely on in silico tools like admetSAR to predict such endpoints once the compound is characterized.

Synthesis and Analytical Techniques

Synthetic Pathways

If CID 14325182 is a novel entity, retrosynthetic analysis would be employed to devise feasible routes. For example, CID 21248965’s synthesis likely involves cyclohexyloxyimino ketone formation via oxime etherification . Modern techniques such as flow chemistry or enzymatic catalysis could optimize yield and purity.

Characterization Methods

  • Nuclear Magnetic Resonance (NMR): For structural confirmation.

  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula.

  • X-ray Crystallography: For absolute stereochemical determination.

These methods, combined with chromatographic purity assessments, are standard for CID documentation.

Research and Development Implications

Collaborative Opportunities

Academic-industry partnerships could accelerate CID 14325182’s characterization. Platforms like the Structural Genomics Consortium facilitate open-access sharing of chemical probes, though proprietary interests may limit participation.

Intellectual Property Considerations

Patent landscapes must be navigated carefully. If CID 14325182 is novel, provisional patents covering composition-of-matter claims would be essential prior to publication.

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